Amrubicin hydrochloride is derived from natural anthracyclines through semi-synthetic processes. The classification of amrubicin falls under the category of antineoplastic agents, specifically within the anthracycline antibiotics group. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cytotoxic effects that are particularly effective in cancer therapies .
The synthesis of amrubicin hydrochloride can be achieved through several methods, primarily focusing on modifying existing anthracycline structures. A notable method involves:
The synthesis process aims to maintain high enantiomeric purity while minimizing toxic waste products typically associated with traditional methods.
The molecular formula for amrubicin hydrochloride is , with a molecular weight of approximately 486.99 g/mol. Its structure features multiple hydroxyl groups, an amino group at position 9, and a complex multi-ring system characteristic of anthracyclines.
The compound's three-dimensional conformation plays a critical role in its interaction with DNA and topoisomerase II .
Amrubicin undergoes various chemical reactions during its synthesis and metabolism:
These reactions highlight the complexity of synthesizing this compound while ensuring high yield and purity.
Amrubicin exerts its antitumor effects primarily through:
The efficacy of amrubicin is further enhanced by its active metabolite, amrubicinol, which has been shown to be significantly more potent than amrubicin itself.
The melting point of amrubicin hydrochloride ranges from 200°C to 210°C. Its pH in solution typically falls within a range that supports its stability and solubility for therapeutic applications .
Amrubicin hydrochloride is primarily utilized in oncology for treating small cell lung cancer, particularly in patients who have relapsed after initial chemotherapy treatments. Clinical studies have demonstrated promising response rates, with some studies reporting response rates as high as 52% among previously treated patients . The drug's ability to effectively inhibit tumor growth makes it a valuable option in cancer therapy regimens.
Anthracyclines revolutionized cancer chemotherapy following the discovery of daunorubicin (1960s) and doxorubicin (1969), both isolated from Streptomyces peucetius [2] [10]. These natural products exhibited potent DNA intercalation and topoisomerase II inhibition but carried significant cardiotoxicity due to reactive oxygen species (ROS) generation via quinone-semiquinone redox cycling [2] [7]. Structural optimization efforts focused on:
Amrubicin (developed as SM-5887 by Sumitomo) emerged as the first fully synthetic anthracycline, distinguished by a 9-amino substitution and lack of the 3′-amino group in its sugar unit [2] [10]. This redesign aimed to minimize cardiotoxicity while retaining topoisomerase II inhibition, positioning it as a therapeutic alternative for lung cancer [6] [10].
Amrubicin’s synthesis (first published 1989) required innovative solutions to two core challenges: aglycon functionalization and stereoselective glycosylation [10]. The process involves:
Table 1: Key Intermediates in Amrubicin Synthesis
Intermediate | Chemical Name | Role | Key Functional Groups |
---|---|---|---|
I | ε-Rhodomycinone | Anthracycline aglycon | 9-Acetyl, 7,9,11-trihydroxy |
II | 9-Acetamido-7,11-dihydroxy aglycon | Ritter reaction product | 9-Acetamido, 7,11-dihydroxy |
III | Protected L-daunosamine | Glycosyl donor | 3,4-Di-O-benzyl, α-trichloroacetimidate |
IV | Glycosylated adduct | Coupled intermediate | β-glycosidic bond, protected sugar |
Patent landscapes (e.g., US20100274031A1, EP2424851B1) reveal two dominant synthetic strategies [1] [3]:
Strategy A: Protected Glycosyl Donor Route
Strategy B: Direct Ritter Glycosylation
Table 2: Patent Comparison of Amrubicin Glycosylation Methods
Parameter | Protected Donor Method | Direct Ritter Method |
---|---|---|
Anomeric Yield | 68–72% | 55–60% |
β:α Selectivity | >95:5 | ~85:15 |
Reaction Time | 8–12 hours | 2–4 hours |
Key Limitation | Multi-step sugar protection/deprotection | Lower stereoselectivity |
Patent Examples | EP2424851B1 | US20100274031A1 |
The Ritter amidation is pivotal for introducing amrubicin’s 9-amino group. Key mechanistic aspects:
Alternative glycosylation approaches face challenges with anthracycline substrates:1. Koenigs-Knorr Method:- Requires halogenated sugar donors (e.g., glycosyl bromides)- Silver or mercury promoters needed, complicating scale-up- Yields <50% for amrubicin precursors [4] [7]
The Ritter route remains optimal due to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7